molecular formula C21H23NO5 B6561798 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1091021-67-8

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6561798
CAS No.: 1091021-67-8
M. Wt: 369.4 g/mol
InChI Key: MEIMGGTZMOFIPB-UHFFFAOYSA-N
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Description

N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic carboxamide derivative featuring two distinct structural motifs:

  • 1,3-Benzodioxole core: A methylenedioxy-substituted benzene ring, commonly associated with metabolic stability and bioactivity in pharmaceuticals (e.g., paroxetine) .

The carboxamide linker bridges these moieties, enabling interactions with biological targets.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-24-17-5-3-2-4-16(17)21(8-10-25-11-9-21)13-22-20(23)15-6-7-18-19(12-15)27-14-26-18/h2-7,12H,8-11,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIMGGTZMOFIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, including the formation of the oxane ring and the benzodioxole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacokinetics : The target compound’s oxane ring may improve oral bioavailability compared to linear alkyl chains in analogs like CM1003796 , though experimental validation is needed.
  • Synthetic Accessibility : Pyrimidine-containing analogs (e.g., CM1003640) require multi-step synthesis, whereas the target compound’s tetrahydropyran group could simplify ring-forming reactions.
  • Contradictions : While diazenyl-containing oxazoles offer chromophore utility, their instability under light contrasts with the benzodioxole core’s robustness, highlighting context-dependent design priorities.

Biological Activity

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential biological activities that are being explored in various fields of medicinal chemistry. This article delves into the compound's biological activity, synthesis, and research findings.

  • Common Name : this compound
  • CAS Number : 1091021-67-8
  • Molecular Formula : C21_{21}H23_{23}NO5_5
  • Molecular Weight : 369.4 g/mol
PropertyValue
Molecular FormulaC21_{21}H23_{23}NO5_5
Molecular Weight369.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

This compound has shown potential as an inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key enzyme involved in various cellular processes including metabolism and cell survival. Inhibition of GSK-3β is particularly relevant in the context of diseases such as Alzheimer's disease, cancer, and diabetes mellitus .

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against GSK-3β. In cell-based assays using neuroblastoma N2a cells, treatment with the compound resulted in increased phosphorylation of GSK-3β at Ser9, indicating effective inhibition of its activity .

Structure-Activity Relationship (SAR)

The structural components of this compound contribute to its biological activity:

  • Oxan Ring : Enhances binding affinity to GSK-3β.
  • Methoxyphenyl Group : Improves lipophilicity and bioavailability.
  • Benzodioxole Moiety : Potentially stabilizes interactions with target proteins.

Study 1: GSK-3β Inhibition

A study conducted on a series of compounds related to this compound demonstrated that modifications in the methoxy group significantly affected the potency against GSK-3β. The most potent analog exhibited an IC50_{50} value of 1.6 µM .

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in a model of oxidative stress-induced neurotoxicity. The results indicated that treatment with the compound led to reduced cell death and improved cellular viability, suggesting potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic: What are the recommended synthetic pathways for N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves:

  • Step 1: Preparation of the tetrahydropyran (oxane) core substituted with 2-methoxyphenyl via acid-catalyzed cyclization of diols or epoxide intermediates.
  • Step 2: Functionalization of the oxane with a methyl group using nucleophilic substitution (e.g., alkylation with methyl iodide) .
  • Step 3: Coupling the benzodioxole-5-carboxamide moiety via amide bond formation, often employing carbodiimide crosslinkers (e.g., EDC/HOBt) under inert conditions .
    Optimization Tips:
  • Use high-purity solvents (e.g., anhydrous DMF) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and improve yield.

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, benzodioxole protons at δ 6.0–6.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected ~425 g/mol) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for in vitro assays) .

Advanced: How can researchers identify and validate biological targets (e.g., serotonin receptors) for this compound?

Answer:

  • Radioligand Binding Assays: Use tritiated or fluorescent analogs to quantify affinity for 5-HT1A/2A receptors. Competitive inhibition experiments (e.g., vs. 18F-Mefway, a 5-HT1A PET tracer) reveal IC50 values .
  • Structural Insights: Compare the oxane and benzodioxole motifs to known receptor ligands (e.g., arylpiperazine derivatives in 18F-FCWAY) to hypothesize binding modes .
  • In Silico Docking: Use Schrödinger Suite or AutoDock to model interactions with receptor crystal structures (e.g., PDB: 7EKG) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Analog Synthesis: Modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess steric/electronic effects on receptor binding .
  • Pharmacophore Mapping: Identify critical features (e.g., hydrogen-bond acceptors in the benzodioxole ring) using MOE or Discovery Studio .
  • In Vivo Correlation: Test analogs in behavioral models (e.g., forced swim test for antidepressants) to link SAR to functional outcomes .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

  • Crystallization: Use slow vapor diffusion (e.g., DCM/methanol) to grow single crystals.
  • Data Collection: Employ synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) data.
  • Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., confirm amide geometry) .

Advanced: What experimental design considerations are critical for in vivo PET imaging studies?

Answer:

  • Radiolabeling: Synthesize 18F or 11C analogs (e.g., via nucleophilic substitution on the oxane ring) for pharmacokinetic profiling .
  • Dosimetry: Calculate human-equivalent doses from rodent biodistribution data (e.g., using OLINDA/EXM software).
  • Kinetic Modeling: Apply Logan graphical analysis to quantify receptor density (Bmax) and affinity (Kd) in target regions .

Advanced: How should researchers address contradictions in binding affinity data across studies?

Answer:

  • Assay Standardization: Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and membrane preparation methods .
  • Meta-Analysis: Use tools like RevMan to statistically pool data from multiple studies, accounting for heterogeneity (e.g., I² statistic) .
  • Orthogonal Validation: Confirm results via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Basic: What computational tools are recommended for predicting physicochemical properties?

Answer:

  • LogP/Degree of Ionization: Use MarvinSketch or ACD/Labs to estimate lipophilicity (LogP ~2.5) and pKa (amide NH ~10.5) .
  • ADMET Profiling: SwissADME predicts blood-brain barrier permeability (e.g., %BBB+ >80%) and CYP450 interactions .

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